Belinostat glucuronide-d5 is a stable isotope-labeled derivative of belinostat, a second-generation histone deacetylase inhibitor. Belinostat is primarily utilized in the treatment of peripheral T-cell lymphoma and is being investigated for various other malignancies, including small cell lung cancer. The glucuronide form of belinostat represents a metabolite that is formed through the conjugation of belinostat with glucuronic acid, a process primarily mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) . This compound serves as a valuable tool in pharmacokinetic studies and metabolism research due to its stable isotopic labeling, which allows for precise tracking in biological systems.
Belinostat glucuronide-d5 can be synthesized from belinostat through enzymatic glucuronidation processes. The use of deuterium-labeled compounds enhances the sensitivity and specificity of analytical methods such as mass spectrometry, facilitating detailed studies on drug metabolism and pharmacokinetics .
Belinostat glucuronide-d5 falls under the category of pharmaceutical metabolites. It is classified as a histone deacetylase inhibitor metabolite with applications in pharmacological research and drug development.
The synthesis of belinostat glucuronide-d5 typically involves enzymatic reactions using UGT1A1 enzymes, which catalyze the transfer of glucuronic acid to the hydroxyl groups present in belinostat. This process can be optimized using recombinant UGT enzymes or liver microsomes that express UGT1A1 activity.
Technical Details:
The resulting product can be purified using techniques such as high-performance liquid chromatography (HPLC) to isolate belinostat glucuronide-d5 from unreacted substrates and by-products.
Belinostat glucuronide-d5 retains the core structure of belinostat with an additional glucuronic acid moiety attached via a glycosidic bond. The incorporation of deuterium atoms replaces specific hydrogen atoms in the molecule, providing distinct mass characteristics that aid in its identification during analytical procedures.
Belinostat glucuronide-d5 primarily undergoes hydrolysis in biological systems, leading to the release of belinostat and glucuronic acid. This reaction is facilitated by various hydrolases present in human tissues.
Technical Details:
This metabolic pathway is essential for understanding the pharmacokinetics and elimination routes of belinostat in clinical settings.
Belinostat functions as a histone deacetylase inhibitor by binding to histone deacetylases, leading to increased acetylation of histones and resultant alterations in gene expression. The formation of its glucuronide metabolite may influence its pharmacological effects by modulating bioavailability and clearance rates.
The inhibition mechanism involves:
Relevant data indicate that stability studies confirm its viability for use in metabolic studies over extended periods .
Belinostat glucuronide-d5 has significant applications in scientific research:
CAS No.: 6581-06-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 50815-87-7
CAS No.: 85252-29-5